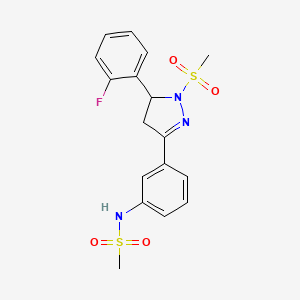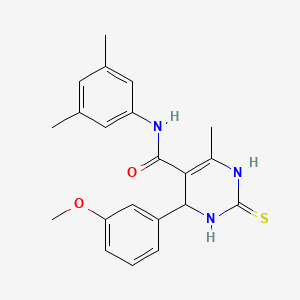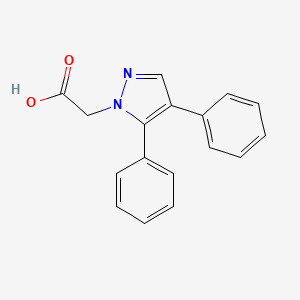
(4,5-Diphenyl-1h-pyrazol-1-yl)acetic acid
Übersicht
Beschreibung
“(4,5-Diphenyl-1h-pyrazol-1-yl)acetic acid” is a compound that belongs to the class of pyrazoles . Pyrazoles are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .
Synthesis Analysis
The synthesis of pyrazole derivatives has been a topic of interest due to their confirmed biological and pharmacological activities . The starting material for the synthesis of these compounds is often achieved through the condensation of hydrazines with α,β-ethylenic ketones .Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by a nitrogen-based hetero-aromatic ring structure . The structural parameters like bond lengths, bond angles, and dihedral angles can be obtained from the optimized molecular geometry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazole derivatives often involve Claisen–Schmidt-type aldol-crotonic condensation . The reaction media often used is polyethylene glycol-400 (PEG-400) and a catalytic amount of acetic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can vary. For example, imidazole, a similar compound, is a white or colorless solid that is highly soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen
Antimicrobial Potential
Compounds containing the (4,5-Diphenyl-1h-pyrazol-1-yl) moiety have shown promising results in antimicrobial studies. For instance, derivatives of this compound have been synthesized and evaluated for their efficacy against various bacterial strains, including Bacillus subtilis and Escherichia coli . These studies suggest that such compounds could be developed into new antimicrobial agents that help combat resistant strains of bacteria.
Antileishmanial Activity
Recent research has highlighted the potential of pyrazole-bearing compounds, including those coupled with hydrazine, in treating leishmaniasis. These compounds have demonstrated significant in vitro activity against Leishmania aethiopica clinical isolates, with some derivatives showing activity levels that surpass standard drugs . This opens up new avenues for the development of antileishmanial medications.
Antimalarial Effects
In addition to their antileishmanial properties, certain (4,5-Diphenyl-1h-pyrazol-1-yl)acetic acid derivatives have shown effectiveness in vivo against Plasmodium berghei infected mice. This suggests a potential role for these compounds in the creation of new antimalarial drugs, which is crucial given the rising resistance to current treatments .
Molecular Docking Studies
Molecular docking studies are essential for understanding how drugs interact with their targets at the molecular level. Compounds based on (4,5-Diphenyl-1h-pyrazol-1-yl)acetic acid have been subjected to molecular simulation to justify their potent antipromastigote activity. These studies provide insights into the binding patterns and energy profiles, which are critical for drug design .
Synthesis of Heterocyclic Compounds
The (4,5-Diphenyl-1h-pyrazol-1-yl)acetic acid framework is instrumental in the synthesis of various heterocyclic compounds. These structures serve as key intermediates in the production of a wide range of pharmaceuticals, showcasing the versatility of this compound in drug development .
Pharmacological Activities
Imidazole and pyrazole derivatives, including those related to (4,5-Diphenyl-1h-pyrazol-1-yl)acetic acid, exhibit a broad spectrum of pharmacological activities. They have been reported to possess antibacterial, antifungal, anti-inflammatory, and antitumor properties, among others. This highlights the compound’s potential as a multifunctional pharmacophore in medicinal chemistry .
Wirkmechanismus
Target of Action
Pyrazole derivatives have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that pyrazole derivatives have been found to inhibit the activity of acetylcholinesterase (ache), a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . This inhibition can affect normal nerve pulses’ transmission, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .
Biochemical Pathways
It’s known that pyrazole derivatives can affect the production of reactive oxygen species (ros), which are produced by cells through their routine metabolic pathways . Overexpression of ROS has been linked to disease development, such as nitric oxide, superoxide, hydroxyl, hydrogen peroxide, and peroxynitrite .
Pharmacokinetics
Due to the polar nature of the pyrazole ring, the pharmacokinetic parameters of pyrazole-containing compounds should be improved to a great extent . This moiety helps to overcome the solubility problems of poorly soluble drug entities .
Result of Action
Pyrazole derivatives have been found to affect the activity of acetylcholinesterase (ache), leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms . They also affect the production of reactive oxygen species (ROS), which can lead to oxidative stress and potentially disease development .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4,5-diphenylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c20-16(21)12-19-17(14-9-5-2-6-10-14)15(11-18-19)13-7-3-1-4-8-13/h1-11H,12H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUXXZISQANQTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(N=C2)CC(=O)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,5-Diphenyl-1h-pyrazol-1-yl)acetic acid | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide](/img/structure/B2885742.png)
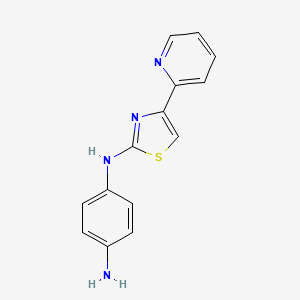
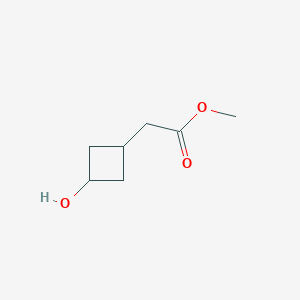
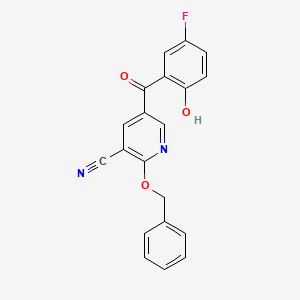

![2-(1H-indol-1-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2885748.png)
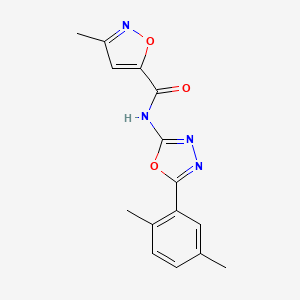
![3-(3-Chloro-4-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2885750.png)
![[1-(4-Formyl-2-hydroxybenzoyl)pyrrolidin-3-yl] N,N-dimethylcarbamate](/img/structure/B2885754.png)
![2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2885756.png)

